Sodium;4-oxopent-2-en-2-olate;hydrate, also known as sodium (Z)-4-oxopent-2-en-2-olate hydrate, is an organosodium compound characterized by its unique structure containing a sodium ion coordinated to a 4-oxopent-2-en-2olate moiety. This compound is notable for its hydration state, which influences its solubility and reactivity. The molecular formula is and it has a molecular weight of approximately 122.10 g/mol . Its structure features a double bond and a ketone functional group, contributing to its reactivity in various chemical processes.
Given its structure, Sodium 2,4-pentanedionate hydrate possesses a chelating functional group. Chelating agents have the ability to bind to metal ions. This property suggests potential applications in various research fields, such as:
These reactions highlight its utility in synthetic organic chemistry, particularly in the formation of complex molecules.
The synthesis of sodium;4-oxopent-2-en-2-olate;hydrate can be achieved through several methods:
These methods emphasize the versatility of sodium hydroxide as a reagent in synthesizing organosodium compounds.
Sodium;4-oxopent-2-en-2-olate;hydrate finds applications in various fields:
Interaction studies involving sodium;4-oxopent-2-en-2-olate;hydrate focus on its reactivity with other chemical species:
Such studies are crucial for determining the practical applications of this compound in medicinal chemistry and materials science.
Several compounds share structural similarities with sodium;4-oxopent-2-en-2-olate;hydrate, including:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Sodium Acetylacetonate Hydrate | C5H7NaO3 | Acts as a chelating agent |
| Sodium 2,4-Pentanedionate Hydrate | C5H7NaO2 | Used as a pharmaceutical intermediate |
| Sodium Malonate | C3H3NaO4 | Involved in metabolic pathways |
Sodium;4-oxopent-2-en-2-olate;hydrate is unique due to its specific enolate structure and hydration state, which influence its reactivity and potential applications compared to other sodium salts and organometallic compounds. Its ability to participate in nucleophilic reactions sets it apart from other similar compounds that may not exhibit such reactivity.